Synthesis Efficiency: 3-Benzyl-1-methylpiperidin-4-one Achieves Quantitative Yield Under Vilsmeier Conditions, Surpassing Standard Multi-Step Routes
Under optimized Vilsmeier conditions, the title compound 3‑benzyl‑1‑methylpiperidin‑4‑one was synthesized in a single step with quantitative yield. In contrast, a conventional synthesis of the closely related 1‑benzyl‑3‑methylpiperidin‑4‑one (CAS 34737‑89‑8) via NaH‑mediated alkylation followed by column chromatography afforded only a 47% isolated yield [1].
| Evidence Dimension | Isolated chemical yield |
|---|---|
| Target Compound Data | Quantitative yield (not specified, but described as 'quantitative') |
| Comparator Or Baseline | 1-Benzyl-3-methylpiperidin-4-one (CAS 34737-89-8): 47% yield |
| Quantified Difference | Approximately 2.1‑fold higher yield |
| Conditions | Vilsmeier one‑step protocol vs. NaH/THF alkylation with column purification |
Why This Matters
A quantitative single‑step synthesis dramatically reduces material costs and purification time compared to a moderate‑yielding two‑step route, directly improving procurement efficiency for large‑scale medicinal chemistry campaigns.
- [1] OUCI. One‑step synthesis of 3‑benzyl‑1‑methylpiperidin‑4‑one in quantitative yield using adapted Vilsmeier conditions. https://ouci.dntb.gov.ua (accessed 2026). View Source
